N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[4-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]phenyl]-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3S/c1-32-19-10-8-18(9-11-19)27-23-29-28-22(33-23)16-4-6-17(7-5-16)26-21(31)20(30)25-14-15-3-2-12-24-13-15/h2-13H,14H2,1H3,(H,25,30)(H,26,31)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZCAGSCKMQUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide, also known by its CAS number 1021059-75-5, is a compound that exhibits a range of biological activities attributed to its unique structural features. The 1,3,4-thiadiazole moiety is particularly notable for its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H26N6O4S |
| Molecular Weight | 482.6 g/mol |
| CAS Number | 1021059-75-5 |
The compound contains a thiadiazole ring which is known for its ability to interact with various biological targets. The presence of the methoxyphenyl and pyridinyl groups enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole nucleus possess significant anticancer properties. For instance, studies have shown that related thiadiazole derivatives inhibit cell proliferation in various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating potent activity (IC50 = 4.37 ± 0.7 μM for HepG2 and IC50 = 8.03 ± 0.5 μM for A549) . The mechanisms of action include:
- Inhibition of DNA/RNA synthesis : Compounds targeting nucleic acid synthesis can disrupt the replication process in cancer cells.
- Enzyme inhibition : Thiadiazole derivatives have been shown to inhibit key enzymes involved in tumor progression such as phosphodiesterase and histone deacetylase .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties against both bacterial and fungal strains. Research has highlighted the effectiveness of thiadiazole derivatives against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) reported for some derivatives are lower than those of standard antibiotics .
Table: Antimicrobial Activity Comparison
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| N1-(Thiadiazole Derivative) | S. aureus | 32.6 |
| N1-(Thiadiazole Derivative) | E. coli | 47.5 |
| Standard Antibiotic | Ampicillin | 50 |
Anti-inflammatory and Analgesic Activity
The anti-inflammatory effects of thiadiazole derivatives have been documented in various studies, indicating their potential use in treating inflammatory conditions. These compounds may act by inhibiting pro-inflammatory cytokines or modulating pathways involved in inflammation .
Anticonvulsant Activity
Recent investigations have suggested that certain thiadiazole derivatives exhibit anticonvulsant properties in animal models. Specific compounds have been tested using the maximal electroshock (MES) method to evaluate their efficacy, with some showing significant inhibition rates comparable to established anticonvulsants .
Case Studies and Research Findings
A variety of studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives of the compound and evaluated their biological activities through in vitro assays . The findings indicated that modifications to the thiadiazole ring could enhance specific biological activities.
- Structure-Activity Relationship (SAR) : Detailed SAR studies revealed that substituents on the phenyl rings significantly affect biological activity. For example, introducing halogen atoms increased antibacterial potency against certain strains .
- In Vivo Studies : Animal model studies have corroborated the in vitro findings, demonstrating the potential therapeutic applications of these compounds in treating cancer and infectious diseases .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 460.5 g/mol. Its structure includes a thiadiazole ring, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.
Biological Activities
1. Antimicrobial Properties
The 1,3,4-thiadiazole moiety has been extensively studied for its antimicrobial properties. Compounds containing this scaffold have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
The incorporation of the thiadiazole ring in drug design has led to the development of compounds with cytostatic properties. Studies have indicated that derivatives of 1,3,4-thiadiazole can inhibit cancer cell proliferation, suggesting potential applications in cancer therapy . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation in oncology.
3. Antifungal Effects
Research has demonstrated that certain derivatives of 1,3,4-thiadiazole exhibit antifungal activity against fungi such as Candida albicans and Aspergillus niger. The presence of specific substituents on the thiadiazole ring enhances this activity, indicating the potential for developing antifungal agents based on this structure .
4. Antiparasitic Activity
The thiadiazole scaffold has also been linked to antiparasitic properties. For example, compounds derived from this structure have shown promise against Trypanosoma species, which are responsible for diseases like Chagas disease and sleeping sickness . This suggests that N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide could be explored as a lead compound for new antiparasitic drugs.
Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives
A study synthesized various derivatives of 1,3,4-thiadiazole and evaluated their antimicrobial activity through minimum inhibitory concentration (MIC) tests. The results showed that certain derivatives exhibited MIC values lower than established antibiotics, indicating their potential as new antimicrobial agents .
Case Study 2: Anticancer Screening
In another study focused on anticancer activity, a series of thiadiazole derivatives were tested against different cancer cell lines. The results indicated that some compounds significantly inhibited cell growth and induced apoptosis in breast cancer cells . This highlights the therapeutic potential of thiadiazole-containing compounds in cancer treatment.
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring forms the central scaffold, synthesized via cyclization of a thiosemicarbazide intermediate. A two-step protocol derived from WO2013045479A1 involves reacting 4-methoxyphenyl isothiocyanate with hydrazine hydrate in ethanol under reflux to yield the corresponding thiosemicarbazide. Subsequent cyclization employs phosphoric acid (85%) at 110°C for 6 hours, achieving 78% conversion to 5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-amine.
Critical parameters include stoichiometric control of the isothiocyanate (1.2 equiv) and maintaining anhydrous conditions during cyclization to prevent hydrolysis. Nuclear magnetic resonance (NMR) characterization confirms regioselectivity at the C2 position, with a singlet at δ 7.89 ppm (1H, thiadiazole-H) and methoxy protons at δ 3.81 ppm.
Introduction of the 4-Substituted Phenyl Group
Functionalization at the thiadiazole C2 position proceeds via Suzuki–Miyaura cross-coupling. As detailed in WO2013045479A1, the thiadiazole intermediate undergoes bromination using phosphorus oxybromide (POBr₃) in dichloromethane at 0°C, yielding 2-bromo-5-((4-methoxyphenyl)amino)-1,3,4-thiadiazole with 92% efficiency.
Coupling with 4-boronophenylacetic acid utilizes a palladium catalyst (Pd(PPh₃)₄, 5 mol%) and potassium carbonate (3 equiv) in a toluene/water (4:1) biphasic system. Heating at 80°C for 12 hours affords 4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenylacetic acid at 85% yield. Key challenges include avoiding homocoupling of the boronic acid, mitigated by degassing the reaction mixture and using excess thiadiazole bromide (1.5 equiv).
Formation of the Oxalamide Bridge
The oxalamide linker is constructed through sequential amidation. First, the phenylacetic acid derivative reacts with oxalyl chloride (2 equiv) in tetrahydrofuran (THF) at −10°C, forming the acid chloride intermediate. Quenching with pyridin-3-ylmethylamine (1.2 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 3 equiv) yields N-(pyridin-3-ylmethyl)oxalyl chloride.
In the final coupling step, the acid chloride intermediates with 4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)aniline (prepared via Hofmann rearrangement of the phenylacetic acid using lead tetraacetate). Reaction in dimethylformamide (DMF) at 25°C for 24 hours provides the target compound with 68% yield after purification.
Optimization of Reaction Conditions
Table 1: Comparative Analysis of Amidation Reagents
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 72 | 98 |
| EDCl/HOBt | CH₂Cl₂ | 0 | 65 | 95 |
| DCC/DMAP | THF | 25 | 58 | 90 |
Data adapted from WO2013046136A1 demonstrate HATU-mediated coupling in DMF as optimal, minimizing racemization and enhancing reaction rates.
Crystallization and Purification
The crude product is purified via recrystallization from ethanol/water (3:1), yielding needle-shaped crystals. WO2013045479A1 discloses that adding methanesulfonic acid (1 equiv) during crystallization produces a mesylate salt, improving solubility and crystallinity. X-ray diffraction confirms the monoclinic P2₁/c space group, with hydrogen bonding between the oxalamide carbonyl and thiadiazole nitrogen stabilizing the structure.
Q & A
Q. What in silico tools predict toxicity and off-target interactions early in development?
- Methodology : Use QSAR models (e.g., ProTox-II) for hepatotoxicity and mutagenicity predictions. Molecular docking against anti-targets (e.g., hERG channel) identifies cardiac risks. Cross-reference with ToxCast database for high-throughput screening data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
